Norhyodeoxycholic acid is a synthetic bile acid derived from the structural modification of naturally occurring bile acids. [] It belongs to the class of nor-bile acids, which are characterized by the shortening of the side chain of natural (C24) bile acids by one methylene group. [] In scientific research, norhyodeoxycholic acid serves as a valuable tool for studying bile acid metabolism, their physiological roles, and potential therapeutic applications.
Norhyodeoxycholic acid is classified as a bile acid, specifically a nor-bile acid. It is derived from hyodeoxycholic acid, which is itself a naturally occurring bile acid found in the bile of certain mammals. Bile acids play crucial roles in the digestion and absorption of dietary fats and fat-soluble vitamins. Norhyodeoxycholic acid is synthesized through chemical modifications of hyodeoxycholic acid, making it an important compound for research into bile acid analogs and their functions in metabolism and disease .
The synthesis of Norhyodeoxycholic acid typically involves the chemical modification of hyodeoxycholic acid. One efficient method for synthesizing nor-bile acids is the treatment of formylated bile acids with sodium nitrite, which facilitates the one-carbon degradation of the side chain .
This method has been noted for its efficiency and simplicity compared to traditional multi-step synthesis routes .
The molecular structure of Norhyodeoxycholic acid can be described by its chemical formula, which is C24H40O4. The compound features a steroid backbone typical of bile acids, with specific modifications that distinguish it from its parent compound, hyodeoxycholic acid.
The detailed analysis of its structure can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the presence and arrangement of functional groups .
Norhyodeoxycholic acid participates in several chemical reactions typical of bile acids. These include:
These reactions are crucial for understanding how Norhyodeoxycholic acid can be utilized as a probe in metabolic studies or therapeutic applications .
The mechanism of action for Norhyodeoxycholic acid primarily involves its role as a signaling molecule within metabolic pathways. It interacts with specific receptors such as the farnesoid X receptor (FXR), influencing gene expression related to bile acid metabolism, lipid metabolism, and glucose homeostasis.
Research indicates that these interactions can have therapeutic potential in conditions like obesity and diabetes .
Norhyodeoxycholic acid exhibits several notable physical and chemical properties:
These properties are critical when considering applications in drug formulation or biochemical assays .
Norhyodeoxycholic acid has several scientific applications:
Ongoing research continues to explore additional applications within pharmacology and biochemistry, particularly regarding novel therapeutic strategies targeting metabolic diseases .
The foundational research on ursodeoxycholic acid (UDCA) began with its isolation from animal sources. In 1902, Swedish biochemist Olof Hammarsten first identified an unusual bile acid in polar bear (Ursus maritimus) bile, which he termed "ursocholeinic acid" [1] [4] [7]. This discovery was pivotal in distinguishing UDCA from other known bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA). The compound’s structural elucidation was completed in 1936 by Iwasaki, who defined it as a 7β-hydroxy epimer of CDCA, characterized by the cis orientation of the A and B rings in its steroid nucleus [6] [7]. This epimerization confers unique biochemical properties, including greater hydrophilicity and reduced cytotoxicity compared to endogenous human bile acids [2] [8].
The 1950s marked a turning point with Jan Sjövall's identification of UDCA as a minor constituent (≤3%) of the human bile acid pool, establishing its physiological relevance [6]. Concurrently, advances in steroid chemistry enabled the first total chemical synthesis of UDCA in 1954, facilitating broader research access [6] [7]. Early biochemical studies revealed UDCA’s capacity to modulate cholesterol solubility: it reduces biliary cholesterol saturation by inhibiting intestinal cholesterol absorption and suppressing hepatic cholesterol synthesis [2] [5].
Table 1: Key Milestones in Early UDCA Biochemistry
Year | Discoverer | Contribution | Significance |
---|---|---|---|
1902 | Olof Hammarsten | Isolation from polar bear bile | First identification of UDCA |
1927 | Masato Shoda | Crystallization from black bear bile (Ursus americanus) | Named "Ursodesoxycholsäure" (ursodeoxycholic acid) |
1936 | Iwasaki | Structural elucidation | Defined as 3α,7β-dihydroxy-5β-cholan-24-oic acid |
1954 | Synthetic chemists | Total chemical synthesis | Enabled laboratory production |
1959 | Jan Sjövall | Detection in human bile | Confirmed as a physiological component |
Long before its scientific characterization, UDCA-rich bear bile was employed in traditional Chinese medicine (TCM) under the name "Yutan" (熊胆). Historical records from the Tang Dynasty (618–907 AD) document its use for treating hepatobiliary disorders, eye inflammation, and febrile conditions [4] [6] [7]. Bear bile preparations—typically dried bile powders or aqueous extracts—were revered for their choleretic (bile-stimulating) and antipyretic (fever-reducing) properties [6]. The ethnopharmacological significance extended beyond China; in Japan, bear bile was incorporated into "Kumano" remedies for gastrointestinal ailments [7].
The selection of bear species reflected regional practices:
Table 2: Traditional Preparations of Bear Bile
Region | Bear Species | Preparation Method | Primary Medical Indications |
---|---|---|---|
China | Asian black bear | Dried bile powder | Liver ailments, fever, vision problems |
Japan | Asiatic black bear | Ethanol extracts | Digestive disorders, inflammation |
Tibet | Brown bear | Pills with herbs | Gallstones, jaundice |
Scandinavia | Polar bear | Bile-infused oils | Wound healing, gastrointestinal spasms |
Critically, traditional formulations utilized whole bile, not purified UDCA. Modern analyses confirm these preparations contained conjugated UDCA (tauroursodeoxycholate and glycoursodeoxycholate), which enhance solubility and bioavailability compared to unconjugated forms [5] [7].
The shift from traditional remedy to evidence-based therapy accelerated in the 1970s–1980s, driven by clinical studies on gallstone dissolution. Japanese gastroenterologist Isao Makino demonstrated in 1975 that oral UDCA (10–15 mg/kg/day) dissolved radiolucent cholesterol gallstones by reducing biliary cholesterol saturation [1] [6]. This contrasted with CDCA, which caused dose-limiting diarrhea and hepatotoxicity [2] [4]. UDCA’s superior tolerability established it as the preferred oral litholytic agent, leading to its approval in France (1980) and the European Union [6].
A paradigm shift occurred in 1987 when Raoul Poupon and Ulrich Leuschner independently reported UDCA’s efficacy in primary biliary cholangitis (PBC). Poupon’s landmark trial showed that long-term UDCA (13–15 mg/kg/day) improved serum liver enzymes (bilirubin ↓25%, ALP ↓40%) and delayed histological progression in early-stage PBC [1] [4] [6]. Mechanistic studies revealed UDCA’s multi-target actions:
These insights expanded UDCA’s applications to intrahepatic cholestasis of pregnancy and cystic fibrosis-associated liver disease [2] [4]. The 2016 approval of obeticholic acid as an adjunct to UDCA for PBC further validated bile acid modulation as a therapeutic strategy [4] [6].
Table 3: Evolution of Modern UDCA Applications
Decade | Therapeutic Area | Key Advance | Mechanistic Insight |
---|---|---|---|
1970s | Gallstone dissolution | Non-surgical cholesterol gallstone lysis | Reduced biliary cholesterol saturation |
1980s | Primary biliary cholangitis | Improved biochemical/histological parameters | Anti-cholestatic and immunomodulatory effects |
1990s | Pediatric cholestasis | Off-label use for biliary atresia | Stimulation of impaired bile flow |
2000s | Chemoprevention | Inhibition of colon cancer cell proliferation | Induction of cellular senescence via HDAC6 activation |
2010s | Neurological disorders | Neuroprotection in Huntington’s disease models | Amelioration of mitochondrial dysfunction |
Molecular Innovations: UDCA’s role in cancer prevention emerged in the 1990s when epidemiological studies linked its use to reduced colorectal dysplasia in ulcerative colitis patients [6]. In vitro studies demonstrated UDCA induces colonocyte differentiation via upregulation of cytokeratin-18 and E-cadherin, while activating histone deacetylase 6 (HDAC6)-mediated senescence in carcinoma cells [3] [6]. More recently, UDCA was shown to modulate the gut microbiome by enriching Akkermansia muciniphila, a commensal bacterium associated with anti-inflammatory effects in colitis-associated cancer [6].
Synthesis Evolution: Traditional extraction from bear bile (yield: 0.3–0.5% wet weight) was replaced by semi-synthesis from bovine CA. Modern biotechnological approaches employ recombinant 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH) to convert CDCA to UDCA via a 7-ketolithocholic acid intermediate, achieving yields >95% [7].
List of Compounds Mentioned
CAS No.: 112484-85-2
CAS No.: 10606-14-1